4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Many pyrazole derivatives, such as celecoxib and antipyrine, are important in medicine and agriculture .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms. The presence of the trifluoromethyl and chlorophenyl groups suggests that this compound may have unique electronic and steric properties .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, reduction, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the trifluoromethyl group is known to be electron-withdrawing, which can affect the compound’s reactivity .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research on closely related compounds to 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one has shown significant advancements in molecular docking and quantum chemical calculations. For instance, the molecular structure and spectroscopic data of a similar compound were obtained using Density Functional Theory (DFT), highlighting the potential of these compounds in molecular docking applications (A. Viji et al., 2020).
Antimicrobial and Antifungal Effects
These compounds have been explored for their biological applications, particularly in antimicrobial and antifungal effects. A study on a related compound showed it exhibits antifungal and antibacterial properties, indicating potential applications in treating microbial infections (A. Viji et al., 2020).
Spectroscopic and Structural Analysis
Spectroscopic and structural analysis of similar compounds has been a significant area of research. These studies involve using various spectroscopic techniques to understand the molecular structure and properties of these compounds, which is critical in determining their potential applications in various scientific fields (C. Sivakumar et al., 2021).
Non-Covalent Interaction Studies
The study of non-covalent interactions in these compounds is crucial in understanding their molecular behavior. Such interactions can significantly influence the biological activity and chemical properties of the compounds. These studies are essential for designing more effective and targeted molecules for various applications (C. Sivakumar et al., 2020).
Antitumor Activities
Research has also been conducted on the antitumor properties of compounds structurally similar to 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one. These compounds are being investigated for their potential in treating various forms of cancer, marking a significant step in the field of oncology (Ibrahim A. Al-Suwaidan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-12-6-4-10(5-7-12)14-9-21-22(15(14)23)13-3-1-2-11(8-13)16(18,19)20/h1-9,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWNFNKSOZZQOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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